Potassium palmitate-1,3,5,7,9-13C5
Overview
Description
Potassium palmitate-1,3,5,7,9-13C5 is a stable isotope-labeled compound, specifically a potassium salt of hexadecanoic acid where five carbon atoms (positions 1, 3, 5, 7, and 9) are replaced with carbon-13 isotopes . This compound is primarily used in research and development, particularly in studies involving metabolic pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium palmitate-1,3,5,7,9-13C5 can be synthesized through the reaction of hexadecanoic acid-1,3,5,7,9-13C5 with potassium hydroxide. The reaction typically involves dissolving the labeled hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium palmitate-1,3,5,7,9-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The potassium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts can facilitate the exchange of potassium ions.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanol derivatives.
Substitution: Formation of other metal palmitates.
Scientific Research Applications
Potassium palmitate-1,3,5,7,9-13C5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving fatty acid metabolism and synthesis.
Biology: Employed in metabolic labeling experiments to track the incorporation of fatty acids into biological systems.
Medicine: Utilized in research on lipid metabolism and related disorders.
Industry: Applied in the development of isotopically labeled standards for analytical methods.
Mechanism of Action
The mechanism of action of potassium palmitate-1,3,5,7,9-13C5 involves its incorporation into metabolic pathways where it serves as a labeled analog of natural palmitate. The carbon-13 isotopes allow for the tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound interacts with enzymes and other molecular targets involved in fatty acid metabolism, providing insights into the pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Potassium palmitate-1-13C: A similar compound with a single carbon-13 isotope at position 1.
Potassium palmitate-13C16: A fully labeled compound with carbon-13 isotopes at all carbon positions.
Sodium palmitate-2,4,6,8,10,12,14,16-13C8: A sodium salt with multiple carbon-13 isotopes.
Uniqueness
Potassium palmitate-1,3,5,7,9-13C5 is unique due to its specific labeling pattern, which allows for detailed studies of metabolic pathways involving specific carbon positions. This selective labeling provides more precise information compared to fully labeled or single-position labeled compounds .
Biological Activity
Potassium palmitate-1,3,5,7,9-13C5 is a stable isotope-labeled fatty acid salt derived from palmitic acid. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand biological processes involving fatty acids. This article reviews the biological activity of this compound based on recent studies and findings.
1. Metabolic Pathways Involving Potassium Palmitate
Potassium palmitate acts as a tracer in metabolic studies. The incorporation of the stable isotope allows for precise tracking of lipid metabolism in various biological systems. For instance, studies have demonstrated that when infused into subjects, the tracer can provide insights into palmitate oxidation rates and the dynamics of lipid metabolism in humans.
Table 1: Metabolic Tracing with Potassium Palmitate
Study | Method | Findings |
---|---|---|
Schrauwen et al. (1998) | Infusion of -palmitate | Established a method for correcting oxidation rates using labeled acetate as a standard. |
Umpleby et al. (2004) | Stable isotope infusion | Demonstrated the utility of -palmitate in tracing lipid metabolism and oxidation rates in humans. |
Cell Metabolism (2018) | Deep labeling experiments | Showed that deep labeling with stable isotopes enhances understanding of metabolic fluxes in human cells. |
2. Biological Effects and Applications
Potassium palmitate has been studied for its effects on various physiological processes:
- Lipid Metabolism : Research indicates that potassium palmitate influences lipid metabolism by altering the rates of fatty acid oxidation and synthesis in tissues.
- Insulin Sensitivity : Some studies suggest that fatty acids, including palmitate, play a role in insulin signaling pathways. The isotopic form allows for detailed analysis of these pathways.
Case Study: Insulin Resistance
A case study involving insulin resistance highlighted the role of fatty acids in metabolic dysfunction. In this study, subjects infused with -palmitate showed altered lipid profiles and insulin sensitivity metrics compared to controls.
3. Research Findings
Recent findings have underscored the importance of potassium palmitate in various biological contexts:
- Energy Homeostasis : Studies have shown that palmitate can affect energy balance by modulating mitochondrial function and biogenesis.
- Cell Proliferation : Research indicates that fatty acids can influence cell proliferation rates, particularly in cancerous tissues where altered lipid metabolism is often observed.
4.
The biological activity of this compound is multifaceted, with significant implications for understanding lipid metabolism and its effects on health and disease. The use of stable isotopes provides a powerful tool for tracing metabolic pathways and elucidating the roles of fatty acids in biological systems.
Properties
IUPAC Name |
potassium;(1,3,5,7,9-13C5)hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-DVEYMGBSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745902 | |
Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216707-48-0 | |
Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216707-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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